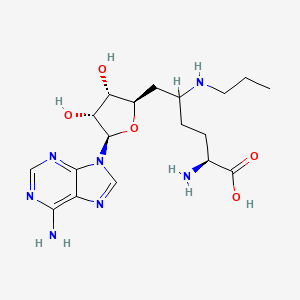
Mmset-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmset-IN-1: is a chemical compound known for its inhibitory effects on the multiple myeloma SET domain (MMSET), also known as nuclear receptor binding SET domain protein 2 (NSD2) or Wolf-Hirschhorn syndrome candidate 1 (WHSC1). MMSET is a histone methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. Overexpression of MMSET is associated with various cancers, particularly multiple myeloma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mmset-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors and optimized for higher yields.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure consistency and quality.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Mmset-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Applications De Recherche Scientifique
Mmset-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of MMSET in chromatin remodeling and gene expression.
Biology: It is used to investigate the biological functions of MMSET in various cellular processes, including cell cycle regulation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly multiple myeloma, by inhibiting MMSET activity.
Industry: this compound is used in the development of diagnostic assays and screening platforms for identifying MMSET inhibitors .
Mécanisme D'action
Mmset-IN-1 exerts its effects by inhibiting the histone methyltransferase activity of MMSET. The compound binds to the SET domain of MMSET, preventing it from methylating histone H3 at lysine 36 (H3K36). This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. The molecular targets and pathways involved include the p53 pathway, cell cycle regulation, and integrin signaling .
Comparaison Avec Des Composés Similaires
Mmset-IN-1 is unique compared to other MMSET inhibitors due to its high specificity and potency. Similar compounds include:
NSD1 Inhibitors: These inhibitors target another member of the NSD family but have different specificity and activity profiles.
NSD3 Inhibitors: These compounds inhibit NSD3, another histone methyltransferase, but with varying degrees of efficacy.
SETD2 Inhibitors: SETD2 inhibitors target a different histone methyltransferase and have distinct biological effects
This compound stands out due to its ability to specifically inhibit MMSET with high potency, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H29N7O5 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-5-(propylamino)hexanoic acid |
InChI |
InChI=1S/C18H29N7O5/c1-2-5-21-9(3-4-10(19)18(28)29)6-11-13(26)14(27)17(30-11)25-8-24-12-15(20)22-7-23-16(12)25/h7-11,13-14,17,21,26-27H,2-6,19H2,1H3,(H,28,29)(H2,20,22,23)/t9?,10-,11+,13+,14+,17+/m0/s1 |
Clé InChI |
ZDIZXAAADLAUDS-FWMLXHAGSA-N |
SMILES isomérique |
CCCNC(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CCCNC(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



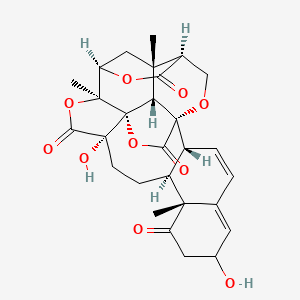
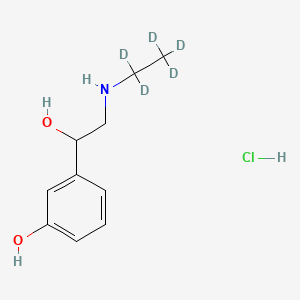
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
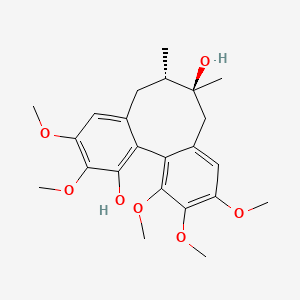
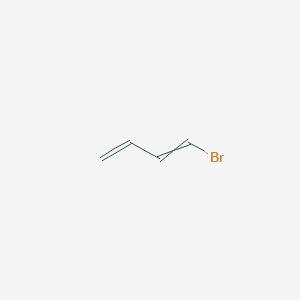

![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
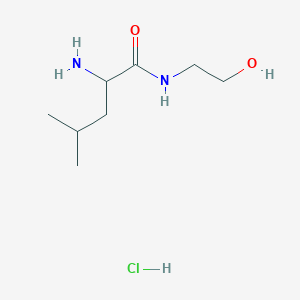
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
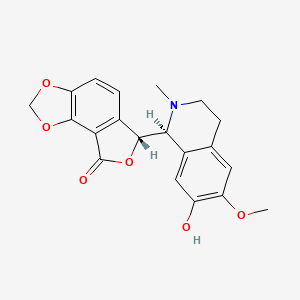
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
